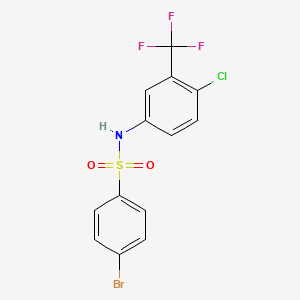

4-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClF3NO2S/c14-8-1-4-10(5-2-8)22(20,21)19-9-3-6-12(15)11(7-9)13(16,17)18/h1-7,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXMFHNMZVLEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include bases like sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)benzenesulfonamide has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to explore its efficacy and mechanism of action in cancer therapy.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its potential as an antibiotic agent.

Agrochemicals

The compound's ability to inhibit specific enzymes makes it a candidate for development as a pesticide or herbicide.

- Inhibitory Activity : Research has shown that benzenesulfonamides can act as effective herbicides by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for plant growth. This application is particularly relevant in the development of selective herbicides.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of 4-bromo derivatives on cancer cell proliferation. The results indicated that the compound significantly inhibited the growth of human breast cancer cells in vitro, showcasing its potential as a lead compound for further drug development.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Control (Doxorubicin) | 0.5 | MCF-7 |

Case Study 2: Herbicide Development

In agricultural research, a series of experiments evaluated the efficacy of sulfonamide derivatives against common weeds. The findings revealed that the tested compound exhibited significant herbicidal activity at low concentrations, making it a promising candidate for formulation into commercial herbicides.

| Herbicide | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| This compound | 100 | 85 |

| Commercial Standard | 200 | 90 |

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in its activity by enhancing its lipophilicity and metabolic stability. The compound can inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomerism of Trifluoromethyl (CF₃) and Halogen Groups

- 4-Bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-3-(trifluoromethyl)benzenesulfonamide (Compound 5) Structure: The trifluoromethyl group is at the 3-position of the benzenesulfonamide ring, and the nitrogen-linked phenyl group contains quinolin-3-yloxy and dichloro substituents. Activity: Exhibits high potency (EC₅₀ = 2–957 nM) as a PPARγ agonist, attributed to enhanced hydrophobic interactions and steric complementarity with the receptor’s ligand-binding domain .

- 4-Bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide (Compound 6) Structure: The trifluoromethyl group shifts to the 2-position. Activity: Reduced potency compared to Compound 5, highlighting the importance of trifluoromethyl positioning for optimal receptor engagement .

Table 1: Substituent Effects on PPARγ Agonist Activity

| Compound | CF₃ Position | Key Substituents | EC₅₀ (nM) |

|---|---|---|---|

| Target | 3 | Cl, CF₃ | 2–957 |

| 5 | 3 | Cl, CF₃, quinolin | 2–957 |

| 6 | 2 | Cl, CF₃, quinolin | >957 |

Modifications on the Sulfonamide Nitrogen

Alkyl vs. Aryl Substitutions

- 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-05-7)

- 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-06-8)

Functional Group Replacements

Bromine vs. Fluorine Substitutions

- 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide (Compound 2)

- 4-Bromo-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzenesulfonamide Structure: Chlorine is replaced with fluorine at the 4-position.

Heterocyclic Modifications

Quinoline vs. Pyridine Derivatives

- 4-Bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide (CAS 1092346-17-2) Structure: A pyridinyl group replaces the quinolinyl moiety.

Key Research Findings

- PPARγ Agonists : Bromine at the 4-position of the benzenesulfonamide ring is critical for high potency in PPARγ-targeted antidiabetics. Trifluoromethyl at the 3-position enhances hydrophobic interactions .

- Autophagy Inhibition: Indoline-based analogs (e.g., Compound 19) with the same sulfonamide scaffold show nanomolar inhibition of autophagy, suggesting broader therapeutic applications .

- Solubility vs. Bioavailability : Alkyl substituents (e.g., butyl) improve lipophilicity but may require formulation adjustments to mitigate poor aqueous solubility .

Biological Activity

4-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)benzenesulfonamide is a complex organic compound known for its unique structural features, including bromine, chlorine, and trifluoromethyl groups. This compound has garnered attention in various fields of research, particularly for its potential biological activities, which include enzyme inhibition and effects on cellular processes.

Chemical Structure and Properties

- Molecular Formula : C13H8BrClF3NO2S

- IUPAC Name : 4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide

- CAS Number : 425646-41-9

The presence of multiple halogen substituents enhances the compound's lipophilicity and metabolic stability, making it a candidate for biological activity studies .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group is particularly significant as it enhances the compound's ability to penetrate biological membranes and interact with enzymes or receptors.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which may be linked to its potential therapeutic applications. For instance, it has been noted to affect pathways involving protein kinases and other critical enzymes in cellular signaling .

Case Studies and Research Findings

- Antitumor Activity :

- In studies evaluating similar sulfonamide derivatives, compounds with structural similarities demonstrated significant anticancer properties. For example, derivatives showed IC50 values in the nanomolar range against specific cancer cell lines, suggesting that this compound may exhibit comparable efficacy .

- Cellular Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromobenzotrifluoride | Lacks sulfonamide group | Moderate reactivity |

| 3-Bromo-N-(3-chloropropyl)benzenesulfonamide | Different substituents | Anticancer activity |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)benzenesulfonamide | Contains a thiazole ring | Antimicrobial properties |

The unique combination of bromine, chlorine, and trifluoromethyl groups in this compound sets it apart from these compounds, potentially providing distinct biological activities .

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions using starting materials such as 4-bromoaniline and 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. Reaction conditions often include bases like triethylamine to facilitate the process.

Applications in Research

This compound is primarily utilized in:

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Et₃N, CH₂Cl₂, 25°C | 65–70 | |

| Trifluoromethylation | Pd(OAc)₂, Togni’s reagent | 45–50 | |

| Purification | SiO₂ column (EtOAc/hexane) | >95 purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.